molecular formula C12H7F4N B13231931 3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B13231931
M. Wt: 241.18 g/mol
InChI Key: BJSQHGIIJFJWRK-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that features both a pyridine ring and a trifluoromethyl group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, which is beneficial in pharmaceutical development .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the trifluoromethyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of a pyridine ring with a trifluoromethyl group enhances its stability and reactivity, making it more versatile compared to other similar compounds .

Properties

Molecular Formula

C12H7F4N

Molecular Weight

241.18 g/mol

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H7F4N/c13-11-4-3-8(6-10(11)12(14,15)16)9-2-1-5-17-7-9/h1-7H

InChI Key

BJSQHGIIJFJWRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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